molecular formula C9H12BrNOS B1269182 4-[(4-Bromothien-2-YL)methyl]morpholine CAS No. 194851-19-9

4-[(4-Bromothien-2-YL)methyl]morpholine

Cat. No.: B1269182
CAS No.: 194851-19-9
M. Wt: 262.17 g/mol
InChI Key: XYQVGDMXJNORKK-UHFFFAOYSA-N
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Description

4-[(4-Bromothien-2-yl)methyl]morpholine is an organic compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol It is characterized by the presence of a bromothienyl group attached to a morpholine ring via a methyl bridge

Scientific Research Applications

4-[(4-Bromothien-2-yl)methyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

4-[(4-Bromothien-2-YL)methyl]morpholine is considered hazardous. It can cause serious eye damage and severe skin burns. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromothien-2-yl)methyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromothien-2-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4-Bromothien-2-yl)methyl]morpholine depends on its application:

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorothien-2-yl)methyl]morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-[(4-Methylthien-2-yl)methyl]morpholine: Similar structure but with a methyl group instead of bromine.

    4-[(4-Fluorothien-2-yl)methyl]morpholine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

4-[(4-Bromothien-2-yl)methyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .

Properties

IUPAC Name

4-[(4-bromothiophen-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQVGDMXJNORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354816
Record name 4-[(4-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194851-19-9
Record name 4-[(4-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (2 g) was added portionwise to a stirred mixture of 4-bromo-2-thiophenecarbaldehyde (4.78 g), morpholine (2.1 g), glacial acetic acid (1.8 g) and ethanol (125 ml). The mixture was stirred at ambient temperature for 1 hour. The mixture was poured into a saturated aqueous sodium bicarbonate solution and extracted with methylene chloride. The organic phase was washed with brine and evaporated. The resultant oil was partitioned between a dilute (10%) aqueous hydrochloric acid solution and methylene chloride. The aqueous phase was basified by the addition of a saturated aqueous sodium bicarbonate solution and extracted with methylene chloride. The organic extract was dried (MgSO4) and evaporated to give 4-bromo-2-morpholinomethylthiophene (3.2 g);
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromothiophene-2-carbaldehyde 63 (Avocado, UK) (1.20 g, 6.3 mmol) in THF (50 mL) at rt was added dropwise morpholine (0.96 g, 11 mmol). After the reaction was stirred at rt for 5 minutes, NaBH(OAc)3 (3.18 g, 15 mmol) was added in one portion. The resulting mixture was stirred at rt for 3 h. Ethyl acetate (80 mL) was added and then washed with NaHCO3 (20 mL×2) and brine (20 mL). The organic layer was dried with MgSO4. After the solvent was evaporated, the residue was purified by silica gel column chromatography to give 64 (1.31 g). 1H NMR (400 MHz, CDCl3) 6, 2.50–2.52(m, 4H), 2.67 (s, 2H), 3.72–3.75 (m, 4H), 6.87(s, 1H), 7.15 (d, J=1.4 Hz, 1H). MS (EI) m/z (M+H+) 263.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name

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